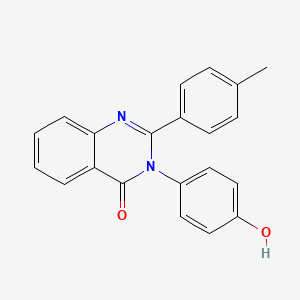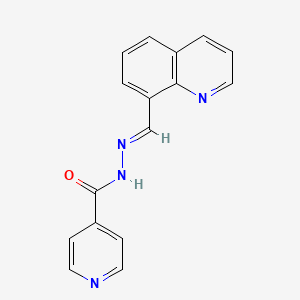
(3S*,4R*)-1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acids, including structures similar to the mentioned compound, involves complex reactions emphasizing selectivity, potency, and oral bioavailability enhancements. For instance, the introduction of a fluorine atom can significantly increase binding activity and provide metabolic stability (Hwan-Soo et al., 2001).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray crystallography, theoretical MO calculations, and NMR spectroscopy. For related compounds, it's observed that the five-membered ring adopts an envelope conformation, with specific bond distances and angles indicating stabilization through effective inter- and intramolecular bonds (Amato et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives can be complex, involving various functional groups and reaction conditions. Research shows that substituting the methoxy group with methyl and replacing benzodioxole with dihydrobenzofuran increases selectivity and potency in related compounds (Hwan-Soo et al., 2001).
Physical Properties Analysis
X-ray powder diffraction is a technique often used to determine the physical properties of compounds. For instance, the crystal and molecular structures of cognition activators reveal specific envelope conformations and bond characteristics, which can be related to physical stability and properties (Amato et al., 1990).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving similar compounds have shown how specific substitutions and molecular arrangements affect their chemical behavior and interactions, providing insights into their reactivity and potential applications (Hwan-Soo et al., 2001).
properties
IUPAC Name |
(3S,4R)-1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-25-17-5-3-2-4-14(17)15-10-21(11-16(15)19(23)24)18(22)12-6-8-13(20)9-7-12/h2-9,15-16H,10-11H2,1H3,(H,23,24)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQBCWDTMHQNL-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)
![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)
![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)



![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)
![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)